N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide
Overview
Description
N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide, also known as BDB, is a chemical compound that has been studied for its potential use in scientific research. BDB is a derivative of the benzodioxole family and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide acts as a serotonin and dopamine releaser, meaning that it increases the release of these neurotransmitters in the brain. This leads to an increase in mood, motivation, and euphoria. N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide also has an affinity for the serotonin transporter, which leads to an increase in the amount of serotonin available in the synaptic cleft.
Biochemical and Physiological Effects:
N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as body temperature. N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide also has an effect on the release of cortisol, a stress hormone, which may contribute to its mood-enhancing effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide in lab experiments is its ability to selectively target serotonin and dopamine release, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide is its potential for neurotoxicity, which may limit its usefulness in long-term studies.
Future Directions
There are a number of future directions for research on N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use as a tool for studying the role of serotonin and dopamine in behavior and cognition. Additionally, further research is needed to better understand the potential neurotoxicity of N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide and its long-term effects on the brain.
Scientific Research Applications
N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin transporter, which is a target for many psychiatric medications. N-(sec-butyl)-N'-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)ethanediamide has also been shown to have an effect on dopamine release, which is important in the regulation of mood and motivation.
properties
IUPAC Name |
N'-butan-2-yl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-10(2)17-15(19)14(18)16-8-11-9-20-12-6-4-5-7-13(12)21-11/h4-7,10-11H,3,8-9H2,1-2H3,(H,16,18)(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYIPNGCRNEGHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1COC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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